2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Medicinal chemistry Conformational restriction Scaffold optimization

2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1955531-04-0) is a heterocyclic amino acid derivative belonging to the 4-aminopyrazole family. Its molecular formula is C12H19N3O4 with a molecular weight of 269.30 g/mol.

Molecular Formula C12H19N3O4
Molecular Weight 269.301
CAS No. 1955531-04-0
Cat. No. B2775064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
CAS1955531-04-0
Molecular FormulaC12H19N3O4
Molecular Weight269.301
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN(N=C1)C(C)(C)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)14-8-6-13-15(7-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,14,18)(H,16,17)
InChIKeyNVJXHKMOFYGMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS 1955531-04-0): Structural Profile and Procurement Baseline


2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1955531-04-0) is a heterocyclic amino acid derivative belonging to the 4-aminopyrazole family. Its molecular formula is C12H19N3O4 with a molecular weight of 269.30 g/mol [1]. The structure features a pyrazole ring bearing a Boc-protected amino group at the 4-position and a gem-dimethyl-substituted propanoic acid moiety at the N1-position. The compound is supplied as a powder with purity typically ≥95% by multiple catalog vendors [2]. The 4-aminopyrazole scaffold is a recognized privileged structure in medicinal chemistry, frequently employed as a hinge-binding motif in kinase inhibitor design [3].

Why Substituting 2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic Acid with In-Class Analogs Risks Outcome Divergence


Close structural analogs of CAS 1955531-04-0—including the Boc-deprotected free amine, the mono-methyl propanoic acid congener, or the shorter-chain acetic acid homolog—differ in at least two critical attributes that preclude simple interchange: orthogonal protection state and steric profile at the quaternary α-carbon. The Boc group provides acid-labile protection orthogonal to Fmoc- and Cbz-based strategies, while the gem-dimethyl substitution imposes conformational restriction via the Thorpe–Ingold effect [1], directly influencing cyclization kinetics and scaffold preorganization. Procuring the non-Boc-protected analog (CAS 1431963-16-4) forces a different synthetic sequence and may introduce side reactions at the free 4-amino group during downstream chemistry. Replacing the gem-dimethyl with a mono-methyl (CAS 2248311-52-4) or hydrogen (CAS 1183336-63-1) alters the steric environment and the conformational entropy penalty upon target binding, which is a recognized determinant in fragment-based lead optimization [2].

Quantitative Differentiation Evidence for 2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS 1955531-04-0)


Gem-Dimethyl Substitution Confers Enhanced Conformational Restriction Versus the Mono-Methyl Analog (CAS 2248311-52-4)

The target compound possesses two methyl groups at the α-carbon of the propanoic acid moiety, creating a quaternary center. In contrast, the closest mono-methyl analog (2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)propanoic acid, CAS 2248311-52-4) retains one hydrogen at this position. The Thorpe–Ingold effect predicts that geminal disubstitution accelerates cyclization reactions and restricts conformational freedom, which is a widely exploited principle in medicinal chemistry for preorganizing ligands into bioactive conformations [1]. While no direct head-to-head cyclization rate comparison is available for these specific analogs, the gem-dimethyl compound has a higher computed molecular weight (269.30 vs. 255.27 g/mol) and larger steric bulk, factors known to enhance metabolic stability of the α-carbon toward oxidative metabolism [2].

Medicinal chemistry Conformational restriction Scaffold optimization

Computed Lipophilicity (XLogP3-AA = 1.1) Differentiates This Compound from the Shorter-Chain Acetic Acid Analog (CAS 1183336-63-1)

The computed partition coefficient (XLogP3-AA) for the target compound is 1.1, as reported in PubChem [1]. The acetic acid homolog (2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, CAS 1183336-63-1) has a shorter alkyl spacer (one carbon vs. two carbons between the pyrazole N1 and the carboxylic acid). Although an explicitly computed XLogP3-AA value for the acetic acid analog is not retrievable from the same public source, the reduction by one methylene unit is expected to decrease logP by approximately 0.5 units based on the Hansch–Leo fragment constant for CH2 (π = +0.5) [2]. This difference places the target compound closer to the optimal lipophilicity range (logD 1–3) for oral bioavailability and passive membrane permeability [3].

Physicochemical property Lipophilicity Permeability prediction

Orthogonal Boc Protection Enables Chemoselective Synthetic Handling Unavailable with the Free Amine Analog (CAS 1431963-16-4)

The Boc (tert-butoxycarbonyl) group on the target compound provides acid-labile protection of the 4-amino group, whereas the deprotected analog (2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride, CAS 1431963-16-4) presents a free primary amine. The Boc group is stable to nucleophilic bases and catalytic hydrogenation conditions but is quantitatively cleaved by trifluoroacetic acid (TFA) or HCl/dioxane treatment [1]. The free amine analog, in contrast, cannot be used in sequences requiring base-mediated alkylations or acylations without risking N-functionalization at the pyrazole 4-position. The Boc-protected form is therefore the preferred entry point for multi-step synthetic routes employing Fmoc- or Cbz-protected coupling partners, where orthogonal deprotection is required [2]. A one-pot protocol for accessing hindered N-alkyl azaheterocycles from tertiary carboxylic acids has been reported (Organic Letters, 2020), demonstrating the synthetic utility of the gem-dimethyl propanoic acid motif in this compound class [3].

Synthetic methodology Protecting group strategy Orthogonal deprotection

Hydrogen Bond Donor/Acceptor Profile Differentiates the Target from the Boc-Deprotected Analog

PubChem computed properties indicate that the target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The Boc-deprotected analog (CAS 1431963-16-4, free base form) would present 3 HBD (additional NH2 donor) and 5 HBA. This shift alters the Rule-of-Three compliance profile relevant for fragment-based screening libraries: the target compound (HBD = 2) remains within the Rule-of-Three threshold (HBD ≤ 3), whereas the deprotected analog pushes closer to the limit [2]. Additionally, the Boc carbamate introduces a moderate H-bond acceptor (carbonyl oxygen) that can engage in key interactions with protein hinge regions, a feature absent in the free amine form [3].

Hydrogen bonding Physicochemical property Fragment-based drug discovery

Purity and Supply Consistency as a Procurement-Relevant Metric

Multiple independent catalog vendors supply CAS 1955531-04-0 at a minimum purity of 95%, with American Elements additionally offering custom purities up to 99.999% under its life science product line [1]. The Boc-deprotected analog (CAS 1431963-16-4) is also available at ≥95% purity, but fewer suppliers list it, and the hydrochloride salt form introduces variability in stoichiometry and hygroscopicity that can confound accurate weighing in parallel synthesis workflows. The target compound's MDL number (MFCD30180418) and PubChem CID (122155748) are registered, facilitating unambiguous procurement across supplier catalogs .

Quality control Chemical procurement Building block reliability

Boc-Protected 4-Aminopyrazole Core as a Privileged Kinase Hinge-Binding Scaffold

The 4-aminopyrazole motif is a validated hinge-binding scaffold in kinase drug discovery, with the 4-amino group and pyrazole N2 nitrogen forming a bidentate donor–acceptor pair that mimics the adenine ring system of ATP [1]. Multiple clinical and preclinical kinase inhibitors incorporate this scaffold, including LRRK2 inhibitors for Parkinson's disease [2] and JAK/HDAC dual inhibitors for oncology and inflammation [3]. The Boc-protected form (CAS 1955531-04-0) serves as a direct precursor: Boc deprotection reveals the free 4-amine that participates in hinge-region hydrogen bonding. In contrast, analogs where the amino group is replaced by other substituents (e.g., bromo, iodo, or unsubstituted) at the 4-position lose this critical H-bond donor capability, fundamentally altering the target-binding pharmacology.

Kinase inhibitor Hinge binder 4-Aminopyrazole Medicinal chemistry

High-Value Procurement Scenarios for 2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS 1955531-04-0)


Kinase Inhibitor Fragment Library Construction Requiring a Boc-Protected 4-Aminopyrazole Hinge-Binding Motif

In fragment-based drug discovery programs targeting kinases (e.g., LRRK2, JAK2, CDK2/5), the 4-aminopyrazole scaffold serves as a validated adenine-mimetic hinge binder [1]. CAS 1955531-04-0 provides the Boc-protected form of this scaffold pre-functionalized with a gem-dimethyl propanoic acid handle. After Boc deprotection (TFA/CH2Cl2), the free 4-amine engages the kinase hinge region via bidentate H-bonding, while the carboxylic acid enables amide coupling to diversify into lead-like space. The gem-dimethyl substitution at the α-carbon restricts conformational flexibility, potentially reducing the entropic penalty upon target binding compared to a mono-methyl or unsubstituted analog [2]. Procurement of the Boc-protected form (rather than the free amine HCl salt, CAS 1431963-16-4) allows direct incorporation into Fmoc-based solid-phase or solution-phase parallel synthesis without an additional N-protection step.

Multi-Step Synthesis Requiring Orthogonal Protection of the 4-Amino Group Alongside Fmoc- or Cbz-Protected Intermediates

When the 4-aminopyrazole building block must be incorporated into a synthetic sequence alongside other protected amines (e.g., Fmoc-protected amino acids in peptide coupling or Cbz-protected heterocycles), the Boc group on CAS 1955531-04-0 provides true orthogonality. The Boc group is stable under the basic conditions used for Fmoc deprotection (20% piperidine/DMF) and under hydrogenolytic conditions used for Cbz removal (H2, Pd/C) [3]. This orthogonal protection profile eliminates the need for additional protecting group manipulation steps. The one-pot protocol reported by Merchant et al. (Org. Lett. 2020) for synthesizing hindered N-alkyl azaheterocycles from tertiary carboxylic acids further supports the synthetic accessibility of this compound class, reducing the risk of supply chain bottlenecks for custom synthesis programs [4].

Physicochemical Property Optimization in Fragment-to-Lead Progression Where Lipophilicity Control Is Critical

With a computed XLogP3-AA of 1.1 [5], CAS 1955531-04-0 resides within the preferred lipophilicity range for fragment hits (typically logP < 3). The gem-dimethyl propanoic acid moiety contributes approximately +0.5 logP units compared to the acetic acid homolog (CAS 1183336-63-1), placing it closer to the optimal range for passive membrane permeability while maintaining aqueous solubility [6]. In lead optimization programs where each lipophilicity unit can significantly impact promiscuity and pharmacokinetic profiles, the ability to start from a fragment with controlled lipophilicity is advantageous. The Boc group can be retained or removed depending on whether the carbamate oxygen is needed for target interactions.

Automated Parallel Synthesis Workflows Requiring Non-Hygroscopic, High-Purity Building Blocks with Multi-Supplier Availability

CAS 1955531-04-0 is supplied as a non-hygroscopic powder by at least five independent catalog vendors with ≥95% minimum purity, and American Elements offers custom purities up to 99.999% for applications requiring ultra-high purity [7]. This multi-supplier landscape reduces single-source procurement risk and enables competitive pricing for bulk orders. The defined MDL number (MFCD30180418) and PubChem CID (122155748) ensure unambiguous compound identification across electronic procurement systems. Compared to the hygroscopic hydrochloride salt of the deprotected analog (CAS 1431963-16-4), the free acid powder form of the target compound minimizes weighing errors in automated liquid handling and solid dispensing platforms, improving the reproducibility of library synthesis.

Quote Request

Request a Quote for 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.